

The Discovery and Synthesis of PD173074: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PD173956

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases critically involved in cell proliferation, differentiation, angiogenesis, and survival. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PD173074. It includes detailed experimental protocols for key assays, a summary of its inhibitory activity, and a visualization of the targeted signaling pathway.

Discovery and Mechanism of Action

PD173074, a pyrido[2,3-d]pyrimidine derivative, was identified as a potent inhibitor of FGFR tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This blockade of autophosphorylation inhibits the downstream signaling cascades that drive oncogenic processes.^[1]

Studies have demonstrated that PD173074 exhibits high selectivity for FGFR1 and FGFR3.^[2]^[3]^[4] It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key regulator of angiogenesis.^[1]^[2] The selectivity of PD173074 for FGFRs

over other tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, is a key characteristic that minimizes off-target effects.[\[1\]](#)

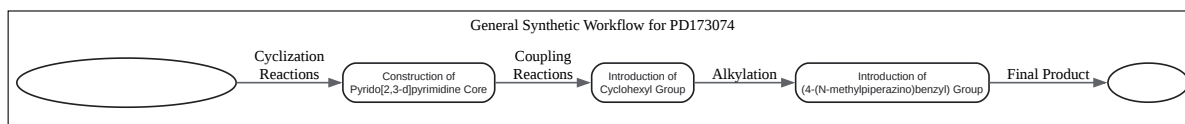
Quantitative Inhibitory Activity

The inhibitory potency of PD173074 has been quantified against a panel of protein kinases using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase Target	IC50 (nM)	Reference(s)
FGFR1	~25	[1] [5]
FGFR1 (autophosphorylation)	1-5	[1]
FGFR3	5	[2] [3] [4] [6]
VEGFR2	100-200	[1] [2] [3] [4] [5]
PDGFR	17600	[2] [3] [4]
c-Src	19800	[2] [3] [4]
EGFR	>50000	[2] [3] [4]
InsR	>50000	[2] [3] [4]
MEK	>50000	[2] [3] [4]
PKC	>50000	[2] [3] [4]

Synthesis of PD173074

The chemical synthesis of PD173074, with the systematic name 4-amino-5-cyclohexyl-7-(4-(N-methylpiperazino)benzyl)pyrrolo[2,3-d]pyrimidine, involves the construction of the core pyrido[2,3-d]pyrimidine scaffold followed by the introduction of the necessary substituents. While a detailed, step-by-step protocol from a single source is not publicly available, the synthesis can be accomplished by adapting established methods for the synthesis of related pyrido[2,3-d]pyrimidine derivatives. The general synthetic strategy is outlined below.



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A generalized workflow for the synthesis of PD173074.

A plausible synthetic route would begin with a suitably substituted pyrimidine derivative. The pyridine ring is then constructed onto the pyrimidine core to form the pyrido[2,3-d]pyrimidine nucleus. This is often achieved through condensation reactions with a three-carbon synthon. Subsequently, the cyclohexyl group can be introduced at the 5-position, and the 4-(N-methylpiperazino)benzyl group can be attached at the 7-position via nucleophilic substitution or other coupling reactions. Purification of the final product would typically be performed using column chromatography.

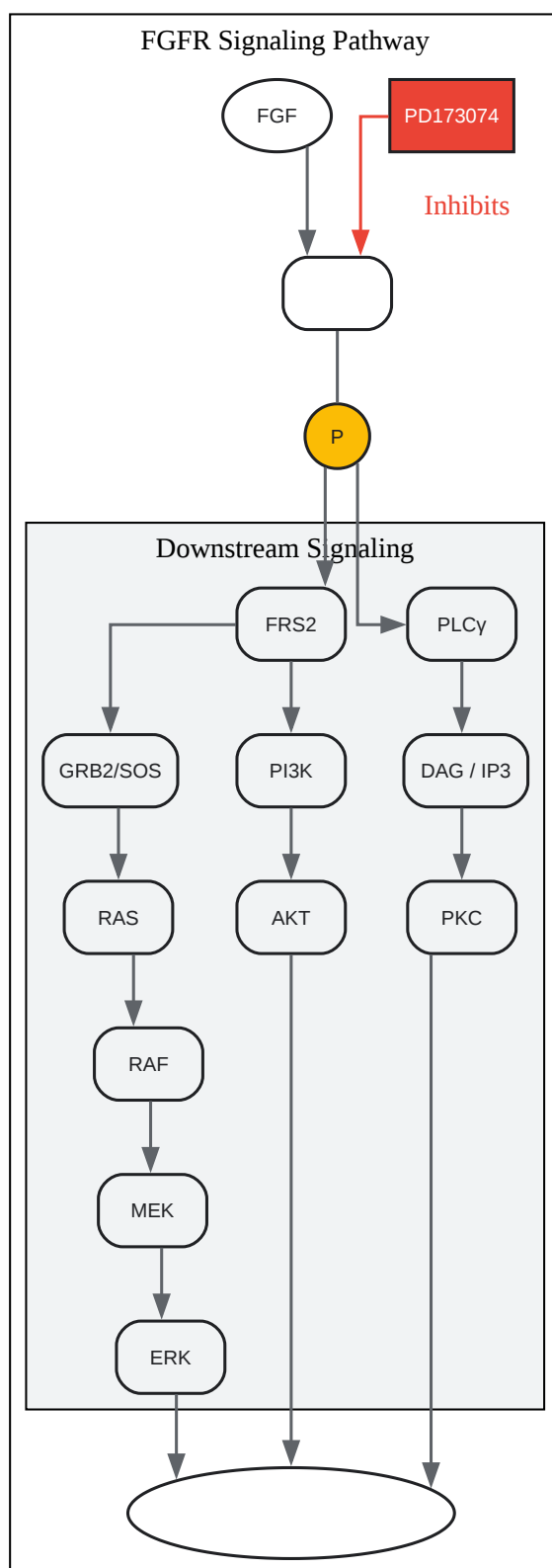
Biological Effects and In Vivo Efficacy

PD173074 has demonstrated significant biological activity in both in vitro and in vivo models.

- **Inhibition of Angiogenesis:** PD173074 effectively blocks angiogenesis induced by both FGF and VEGF.[5]
- **Induction of Apoptosis:** The compound promotes apoptosis in cancer cells, as evidenced by increased caspase-3 and cytokeratin 18 cleavage.
- **Reduction of Cell Proliferation:** PD173074 inhibits the proliferation of various cancer cell lines, particularly those with dysregulated FGFR signaling.
- **In Vivo Antitumor Activity:** In preclinical xenograft models, oral administration of PD173074 has been shown to impair tumor growth and increase survival.[5] Notably, in H-69 small cell lung cancer xenografts, PD173074 induced complete and lasting tumor responses in a significant percentage of treated mice.[7]

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.^{[8][9][10][11][12]}



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FGFR signaling pathway and the inhibitory action of PD173074.

Detailed Experimental Protocols

In Vitro FGFR1 Kinase Assay (Radiometric Filter-Binding)

This assay determines the ability of PD173074 to inhibit the enzymatic activity of FGFR1.

- Materials:
 - Recombinant human FGFR1 kinase domain
 - Poly(Glu, Tyr) 4:1 substrate
 - [γ - 32 P]ATP
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
 - PD173074 stock solution in DMSO
 - 30% Trichloroacetic acid (TCA)
 - 15% Trichloroacetic acid (TCA)
 - Glass-fiber filter mats
 - Scintillation counter
- Procedure:
 - Prepare a reaction mixture containing FGFR1 kinase, poly(Glu, Tyr) substrate, and varying concentrations of PD173074 in assay buffer.
 - Initiate the kinase reaction by adding [γ - 32 P]ATP.
 - Incubate the reaction at 25°C for 10 minutes.
 - Terminate the reaction by adding 30% TCA.

- Spot the reaction mixture onto glass-fiber filter mats to precipitate the phosphorylated substrate.
- Wash the filter mats three times with 15% TCA to remove unincorporated [γ - ^{32}P]ATP.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of PD173074 that inhibits 50% of FGFR1 enzymatic activity (IC₅₀) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PD173074 on the viability and proliferation of cancer cells.

- Materials:
 - Cancer cell line of interest (e.g., H-510, H-69)
 - Complete cell culture medium
 - PD173074 stock solution in DMSO
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
 - 96-well microplates
 - Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with increasing concentrations of PD173074 (and a vehicle control) for a specified period (e.g., 48-72 hours).

- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Corneal Angiogenesis Assay

This assay evaluates the anti-angiogenic effect of PD173074 in a living animal model.

- Materials:
 - Mice
 - Pellets containing an angiogenic factor (e.g., FGF or VEGF)
 - PD173074 formulation for oral administration
 - Surgical instruments for corneal micropocket creation
 - Slit-lamp biomicroscope
- Procedure:
 - Anesthetize the mice and surgically create a micropocket in the cornea.
 - Implant a pellet containing the angiogenic factor into the corneal pocket.
 - Administer PD173074 or a vehicle control to the mice daily via oral gavage.
 - After a set period (e.g., 5-7 days), examine the corneas under a slit-lamp biomicroscope.
 - Quantify the extent of neovascularization by measuring the area of vessel growth from the limbus towards the pellet.

Apoptosis Detection by Caspase-3 Cleavage

This assay detects the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with PD173074.

- Materials:
 - Cells treated with PD173074 or vehicle control
 - Lysis buffer
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and electrophoresis apparatus
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibody against cleaved caspase-3
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Procedure (Western Blot):
 - Lyse the treated cells and quantify the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody specific for cleaved caspase-3.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.

Immunohistochemistry for Cytokeratin 18 Cleavage

This method visualizes the cleavage of cytokeratin 18, another marker of apoptosis, in tumor tissue from in vivo studies.

- Materials:
 - Formalin-fixed, paraffin-embedded tumor tissue sections
 - Antigen retrieval solution
 - Peroxidase blocking solution
 - Primary antibody against cleaved cytokeratin 18
 - HRP-conjugated secondary antibody
 - DAB chromogen
 - Hematoxylin counterstain
- Procedure:
 - Deparaffinize and rehydrate the tissue sections.
 - Perform heat-induced antigen retrieval to unmask the epitope.
 - Block endogenous peroxidase activity.
 - Incubate the sections with the primary antibody against cleaved cytokeratin 18.
 - Wash and incubate with the HRP-conjugated secondary antibody.
 - Develop the signal with DAB chromogen, which will produce a brown precipitate at the site of the antigen.
 - Counterstain the sections with hematoxylin to visualize cell nuclei.

- Dehydrate, clear, and mount the slides for microscopic examination. The presence of brown staining indicates apoptotic cells.

Conclusion

PD173074 is a valuable research tool for investigating the role of FGFR signaling in normal and pathological processes. Its potent and selective inhibitory activity against FGFRs, coupled with its demonstrated anti-angiogenic and pro-apoptotic effects, underscores the therapeutic potential of targeting this pathway in cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

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